Urea, N,N'-bis(2,3-dichlorophenyl)- Urea, N,N'-bis(2,3-dichlorophenyl)-
Brand Name: Vulcanchem
CAS No.: 55268-51-4
VCID: VC3876948
InChI: InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
SMILES: C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C13H8Cl4N2O
Molecular Weight: 350 g/mol

Urea, N,N'-bis(2,3-dichlorophenyl)-

CAS No.: 55268-51-4

Cat. No.: VC3876948

Molecular Formula: C13H8Cl4N2O

Molecular Weight: 350 g/mol

* For research use only. Not for human or veterinary use.

Urea, N,N'-bis(2,3-dichlorophenyl)- - 55268-51-4

Specification

CAS No. 55268-51-4
Molecular Formula C13H8Cl4N2O
Molecular Weight 350 g/mol
IUPAC Name 1,3-bis(2,3-dichlorophenyl)urea
Standard InChI InChI=1S/C13H8Cl4N2O/c14-7-3-1-5-9(11(7)16)18-13(20)19-10-6-2-4-8(15)12(10)17/h1-6H,(H2,18,19,20)
Standard InChI Key BZUWMEIWPGXNTG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=CC=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

Urea, N,N'-bis(2,3-dichlorophenyl)-, has the molecular formula C<sub>13</sub>H<sub>8</sub>Cl<sub>4</sub>N<sub>2</sub>O and a molecular weight of 354.02 g/mol. Its IUPAC name is 1,3-bis(2,3-dichlorophenyl)urea. The structure consists of a urea backbone (–NH–CO–NH–) with two 2,3-dichlorophenyl substituents (Figure 1). The chlorine atoms at the ortho and meta positions of the aromatic rings contribute to steric hindrance and electronic effects, influencing solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC<sub>13</sub>H<sub>8</sub>Cl<sub>4</sub>N<sub>2</sub>O
Molecular Weight354.02 g/mol
Melting PointNot reported (decomposes)
SolubilityLow aqueous solubility

Spectroscopic and Crystallographic Data

While crystallographic data for this compound are unavailable, related N,N'-diarylureas exhibit planar urea cores with hydrogen-bonding capabilities. Infrared spectroscopy of analogous compounds reveals N–H stretching vibrations at ~3300 cm<sup>−1</sup> and C=O stretches at ~1650 cm<sup>−1</sup> .

Synthesis and Manufacturing

Urea Coupling Reactions

The synthesis of N,N'-diarylureas typically involves the reaction of aryl amines with phosgene derivatives or isocyanates. For urea, N,N'-bis(2,3-dichlorophenyl)-, a plausible route is the coupling of 2,3-dichloroaniline with triphosgene under anhydrous conditions :

2Ar–NH2+CCl3OCOClAr–NH–CO–NH–Ar+3HCl2 \, \text{Ar–NH}_2 + \text{CCl}_3\text{OCOCl} \rightarrow \text{Ar–NH–CO–NH–Ar} + 3 \, \text{HCl}

Key Considerations:

  • Solvent: Reactions often use dichloromethane or tetrahydrofuran.

  • Temperature: Conducted at 0–25°C to minimize side reactions .

  • Yield: Symmetrical ureas typically achieve 60–80% yields under optimized conditions .

Table 2: Representative Synthetic Conditions

ReagentSolventTemperatureYieldReference
2,3-Dichloroaniline + TriphosgeneCH<sub>2</sub>Cl<sub>2</sub>0°C → RT72%

Purification and Scalability

Chromatography-free purification is achievable via recrystallization from ethanol/water mixtures. Multigram synthesis of analogous bis-ureas has been demonstrated, highlighting scalability for industrial applications .

Chemical Reactivity and Stability

Thermal Decomposition

Substituted ureas undergo thermal dissociation into aryl isocyanates and amines. For example, N,N'-bis(3-chlorophenyl)urea decomposes at elevated temperatures with Δ<sub>r</sub>H° = 122.0 ± 5.3 kJ/mol :

C13H10Cl2N2OC6H6ClN+C7H4ClNO\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O} \rightarrow \text{C}_6\text{H}_6\text{ClN} + \text{C}_7\text{H}_4\text{ClNO}

This exothermic process suggests that urea, N,N'-bis(2,3-dichlorophenyl)-, may exhibit similar instability under thermal stress, necessitating cautious handling.

Hydrolytic Stability

The urea linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 2,3-dichloroaniline and carbon dioxide. Hydrolysis rates depend on pH and temperature, with half-lives ranging from hours (pH < 2) to weeks (neutral pH) .

Biological Activity and Applications

Table 3: Biological Activities of Analogous Ureas

CompoundIC<sub>50</sub> (Proliferation)TargetReference
1,3-Bis(3,4-dichlorophenyl)urea10 μMeIF2α kinase
Diuron0.1 μMPhotosystem II

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